molecular formula C7H4ClF3Mg B6303176 (2,4,5-Trifluorobenzyl)magnesium chloride CAS No. 1245917-38-7

(2,4,5-Trifluorobenzyl)magnesium chloride

Cat. No.: B6303176
CAS No.: 1245917-38-7
M. Wt: 204.86 g/mol
InChI Key: LHEMPVZCGIMKRM-UHFFFAOYSA-M
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Description

(2,4,5-Trifluorobenzyl)magnesium chloride is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The presence of trifluoromethyl groups on the benzyl ring enhances the reactivity and selectivity of this compound, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2,4,5-Trifluorobenzyl)magnesium chloride typically involves the reaction of 2,4,5-trifluorobenzyl chloride with magnesium metal in an anhydrous organic solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions are generally mild, with the temperature maintained at room temperature or slightly elevated to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production. The purification process involves distillation or crystallization to remove any impurities and obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,4,5-Trifluorobenzyl)magnesium chloride undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with other organic halides or pseudohalides.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants in nucleophilic addition reactions.

    Halides: Organic halides are used in substitution and coupling reactions.

    Solvents: Anhydrous tetrahydrofuran or diethyl ether are commonly used solvents.

Major Products

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions.

    Coupled Products: Formed from coupling reactions with organic halides.

Scientific Research Applications

(2,4,5-Trifluorobenzyl)magnesium chloride is used in various scientific research applications, including:

    Organic Synthesis: As a versatile intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients.

    Material Science: For the preparation of fluorinated polymers and materials with unique properties.

    Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of (2,4,5-Trifluorobenzyl)magnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The trifluoromethyl groups on the benzyl ring enhance the nucleophilicity and stability of the Grignard reagent, allowing it to react with a wide range of electrophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • (2,4,5-Trifluorobenzyl)magnesium bromide
  • (2,4,5-Trifluorophenyl)magnesium chloride
  • (2,4,5-Trifluorophenyl)magnesium bromide

Uniqueness

(2,4,5-Trifluorobenzyl)magnesium chloride is unique due to the presence of trifluoromethyl groups, which enhance its reactivity and selectivity compared to other Grignard reagents. This makes it particularly useful in the synthesis of fluorinated compounds and materials with specific properties.

Properties

IUPAC Name

magnesium;1,2,4-trifluoro-5-methanidylbenzene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3.ClH.Mg/c1-4-2-6(9)7(10)3-5(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEMPVZCGIMKRM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=C(C=C1F)F)F.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3Mg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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